molecular formula C12H9Br2NO2 B12966863 Ethyl 4,6-dibromoquinoline-2-carboxylate

Ethyl 4,6-dibromoquinoline-2-carboxylate

Cat. No.: B12966863
M. Wt: 359.01 g/mol
InChI Key: GHSGHXZPXDPMMF-UHFFFAOYSA-N
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Description

Ethyl 4,6-dibromoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H9Br2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dibromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives. One common method is the bromination of ethyl quinoline-2-carboxylate using bromine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dibromoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives with varying degrees of bromination.

    Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while reduction can produce partially or fully de-brominated compounds .

Scientific Research Applications

Ethyl 4,6-dibromoquinoline-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimalarial and anticancer drugs.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4,6-dibromoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA to exert its therapeutic effects. The bromine atoms in the compound can enhance its binding affinity to biological targets, leading to improved efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,6-dibromoquinoline-2-carboxylate is unique due to the presence of two bromine atoms at specific positions on the quinoline ring. This structural feature can influence its reactivity and binding properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H9Br2NO2

Molecular Weight

359.01 g/mol

IUPAC Name

ethyl 4,6-dibromoquinoline-2-carboxylate

InChI

InChI=1S/C12H9Br2NO2/c1-2-17-12(16)11-6-9(14)8-5-7(13)3-4-10(8)15-11/h3-6H,2H2,1H3

InChI Key

GHSGHXZPXDPMMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)Br

Origin of Product

United States

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